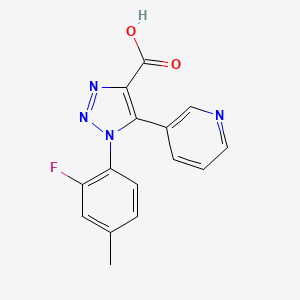
6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .科学的研究の応用
Anticonvulsant Activity
6-Methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one derivatives have been explored for their anticonvulsant activity. Research by Severina et al. (2019) synthesized such compounds and evaluated their effectiveness against pentylenetetrazole seizures in rats, discovering a structure-activity relationship.
Quantum Chemical Studies
Quantum chemical calculations of electronic structures and reactivity have been performed on related compounds. Mamarahmonov et al. (2014) studied the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, which are closely related to the chemical structure of interest.
Hydrogen-Bonded Structures
The hydrogen-bonded structures in similar pyrimidin-4(3H)-ones have been investigated. For instance, Orozco et al. (2009) studied the hydrogen-bonded ribbons and sheets in compounds like 6-amino-3-methyl-5-nitrosopyrimidin-4(3H)-one, providing insights into the molecular interactions of similar compounds.
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions, like nitrosation and benzylation of pyrimidin-6(1H)-one derivatives, provide insights into the chemical reactivity of compounds similar to 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one. Research by Glidewell et al. (2003) illustrates this aspect.
Anti-Anoxic Activity
Compounds like 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine have been synthesized and tested for anti-anoxic activity in mice, as explored by Kuno et al. (1993). This research area may relate to the neuroprotective potentials of similar pyrimidinone derivatives.
Novel Syntheses
New derivatives of pyrimidin-4(3H)-ones have been synthesized for various applications, including as precursors to non-nucleoside HIV-1 replication inhibitors. For example, Novakov et al. (2013) synthesized new derivatives indicating the chemical's potential in antiviral research.
Antimicrobial Activity
The antimicrobial activity of derivatives of pyrimidin-4(3H)-one has been investigated, as shown in the study by Guna and Purohit (2012). This line of research may provide insights into the potential antimicrobial applications of similar compounds.
Electrophilic Ipso-Substitution Reactions
The electrophilic ipso-substitution reactions of methyl groups in pyrimidin-4(3H)-ones have been studied, as detailed by Zh. et al. (2013). These reactions are crucial for understanding the chemical reactivity and potential modifications of the compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one involves the condensation of 2-amino-4-methylpyrimidine with 2-(4-nitrophenyl)-2-oxoethylthiol followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4-methylpyrimidine", "2-(4-nitrophenyl)-2-oxoethylthiol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 2-amino-4-methylpyrimidine is reacted with 2-(4-nitrophenyl)-2-oxoethylthiol in the presence of acetic anhydride and sodium acetate to form 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidine.", "Step 2: The product from step 1 is cyclized by heating with sulfuric acid to form the intermediate 6-methyl-2-thioxo-4-(2-(4-nitrophenyl)-2-oxoethyl)pyrimidine.", "Step 3: The intermediate from step 2 is oxidized with hydrogen peroxide in ethanol to form the final product, 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one." ] } | |
CAS番号 |
898421-51-7 |
製品名 |
6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one |
分子式 |
C13H11N3O4S |
分子量 |
305.31 |
IUPAC名 |
6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O4S/c1-8-6-12(15-13(18)14-8)21-7-11(17)9-2-4-10(5-3-9)16(19)20/h2-6H,7H2,1H3,(H,14,15,18) |
InChIキー |
JKOGYXXMKVEJMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



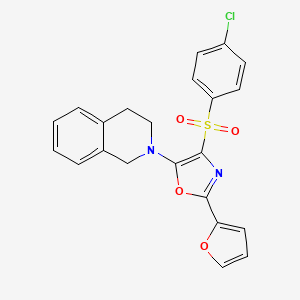
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2447853.png)


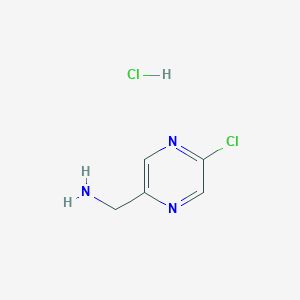
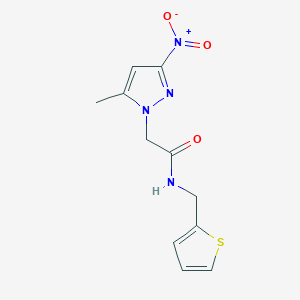

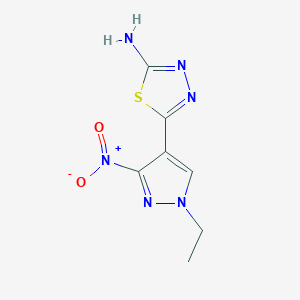
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
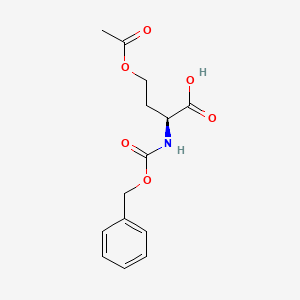

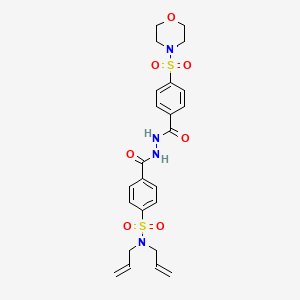
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)
